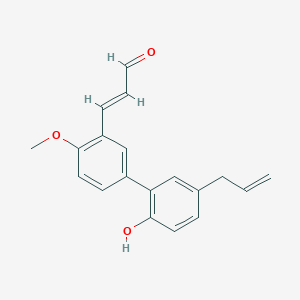
4-Methoxymagnaldehyde B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxymagnaldehyde B is a lignan that consists of cinnamaldehyde substituted by a methoxy group at position 2 and a 4-allylphenolic group at position 5. Isolated from Magnolia obovata, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a lignan, a monomethoxybenzene, an enal and a member of hydroxybiphenyls. It derives from an (E)-cinnamaldehyde.
科学的研究の応用
Cytotoxicity in Cancer Research
4-Methoxymagnaldehyde B has been identified as a compound with notable cytotoxic activity against various cancer cell lines. In a study conducted by Youn et al. (2007), this compound, isolated from the stem bark of Magnolia officinalis, demonstrated significant cytotoxic effects against K562, HeLa, and A549 cancer cell lines. The study emphasizes the potential of this compound in cancer research, particularly for its therapeutic properties in targeting cancerous cells (Youn et al., 2007).
Chemical Synthesis and Industrial Applications
4-Methoxysalicylaldehyde, a chemical variant closely related to this compound, is known for its wide range of industrial applications. It is utilized in the preparation of various organic compounds, drugs, and therapeutic agents. A study by Jin et al. (2012) highlighted the synthesis of 4-Methoxysalicylaldehyde via selective monomethylation, indicating its importance in chemical synthesis and industrial applications (Jin et al., 2012).
Cytotoxic Activity in Lignan Research
Another study by Youn et al. (2008) identified this compound in Magnolia obovata, along with its cytotoxic activities against cancer cell lines such as HeLa, A549, and HCT116. This discovery furthers the understanding of lignans' role in cancer therapy, with this compound being a key compound of interest (Youn et al., 2008).
特性
分子式 |
C19H18O3 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC名 |
(E)-3-[5-(2-hydroxy-5-prop-2-enylphenyl)-2-methoxyphenyl]prop-2-enal |
InChI |
InChI=1S/C19H18O3/c1-3-5-14-7-9-18(21)17(12-14)15-8-10-19(22-2)16(13-15)6-4-11-20/h3-4,6-13,21H,1,5H2,2H3/b6-4+ |
InChIキー |
PDSJHKVGVLTIBI-GQCTYLIASA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)/C=C/C=O |
正規SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)C=CC=O |
同義語 |
4-methoxymagnaldehyde B 5'-allyl-2'-hydroxyphenyl-4-methoxy-3-cinnamic aldehyde |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide;propan-2-ol](/img/structure/B1265106.png)


![1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol](/img/structure/B1265110.png)
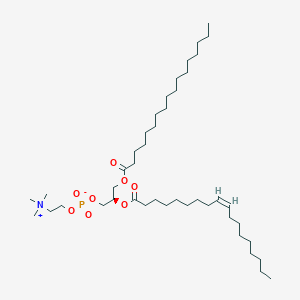
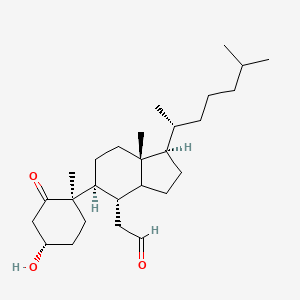
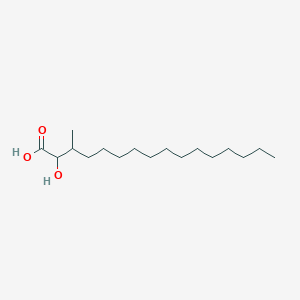
![(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane](/img/structure/B1265116.png)
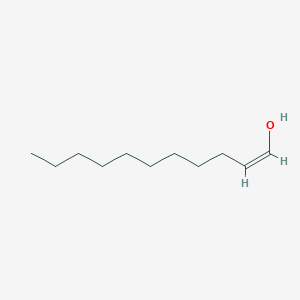

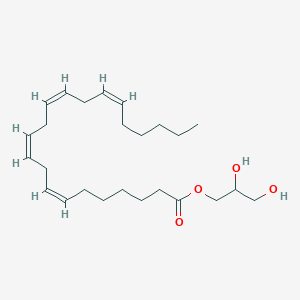


![1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}](/img/structure/B1265126.png)
